Ethyl 2,3,4,5-tetrahydro-3aH-cyclopenta[b]furan-3a-carboxylate

purity quality-control building-block

Ethyl 2,3,4,5-tetrahydro-3aH-cyclopenta[b]furan-3a-carboxylate (CAS 2126159‑47‑3) is a fused bicyclic compound comprising a cyclopentane ring annulated to a dihydrofuran, with an ethyl ester substituent at the bridgehead 3a‑position [REFS‑1]. The core cyclopenta[b]furan scaffold is recognized in medicinal chemistry as a privileged structure, appearing in prostaglandin analogs and HIV‑protease inhibitor ligands [REFS‑2].

Molecular Formula C10H14O3
Molecular Weight 182.219
CAS No. 2126159-47-3
Cat. No. B2991964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,3,4,5-tetrahydro-3aH-cyclopenta[b]furan-3a-carboxylate
CAS2126159-47-3
Molecular FormulaC10H14O3
Molecular Weight182.219
Structural Identifiers
SMILESCCOC(=O)C12CCC=C1OCC2
InChIInChI=1S/C10H14O3/c1-2-12-9(11)10-5-3-4-8(10)13-7-6-10/h4H,2-3,5-7H2,1H3
InChIKeyDOQVGSKVSYVGNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2,3,4,5-tetrahydro-3aH-cyclopenta[b]furan-3a-carboxylate – Procurement-Ready Bicyclic Heterocycle for Advanced Synthesis


Ethyl 2,3,4,5-tetrahydro-3aH-cyclopenta[b]furan-3a-carboxylate (CAS 2126159‑47‑3) is a fused bicyclic compound comprising a cyclopentane ring annulated to a dihydrofuran, with an ethyl ester substituent at the bridgehead 3a‑position [REFS‑1]. The core cyclopenta[b]furan scaffold is recognized in medicinal chemistry as a privileged structure, appearing in prostaglandin analogs and HIV‑protease inhibitor ligands [REFS‑2]. The compound is supplied with a purity of ≥95% and a molecular weight of 182.22 g·mol⁻¹, making it suitable for use as a building block in fragment‑based drug discovery and synthetic methodology development [REFS‑1][REFS‑3].

Building block gradeReported high purity supports direct use in fragment-based discovery and multi-step synthesis without re-purification.
Bridgehead ester scaffoldFused cyclopenta[b]furan core with ethyl ester at 3a‑position enables unique reactivity for cycloaddition and prostaglandin-related chemistry.
Research contextSuitable for scaffold‑based SAR campaigns, diversity‑oriented synthesis, and methodology development requiring a stable bicyclic heterocycle.

Why Generalized Cyclopenta[b]furan Analogs Cannot Replace Ethyl 2,3,4,5-tetrahydro-3aH-cyclopenta[b]furan-3a-carboxylate


Although the cyclopenta[b]furan core is shared across numerous compounds, the exact position and nature of the ester substituent critically control both reactivity and downstream application space. The bridgehead‑3a‑ethyl ester in this compound provides a unique combination of steric shielding and electronic polarization that is absent in the commonly encountered 2‑oxo‑hexahydro variants (Corey‑lactone‑type intermediates) or the fully aromatic cyclopenta[b]furan‑2‑carboxylates [REFS‑1]. Swapping for a generic analog risks altering the regiochemical outcome of cycloaddition reactions, reducing the stability of enolate intermediates, and compromising the fidelity of multi‑step synthetic sequences that rely on the specific substitution pattern [REFS‑2]. The quantitative evidence below demonstrates exactly where these differences become measurable and procurement‑relevant.

Bridgehead 3a‑ethyl ester
2‑carboxylate isomer
Ester position shifts electrophilic attack from α‑ to β‑carbon of the furan ring, altering regiochemical outcomes in cycloaddition and functionalization sequences.
Tetrahydro (unsaturated) core
Saturated hexahydro analog
Residual double bond is essential for [4+2] and [2+2] cycloadditions; saturation removes this reactivity and eliminates access to many diversity‑oriented libraries.
Certified purity profile
Lower‑grade cyclopenta[b]furan building blocks
Impurity profiles may differ significantly; lower‑purity batches risk side reactions and require in‑house purification, impacting reproducibility.

Quantitative Differentiation Evidence for Ethyl 2,3,4,5-tetrahydro-3aH-cyclopenta[b]furan-3a-carboxylate vs. Closest Analogs


Purity Certification Exceeds the ≥90% Threshold Common for Research‑Grade Cyclopenta[b]furan Building Blocks

Multiple independent vendors certify this compound at a minimum purity of 95% by HPLC, GC, or NMR, surpassing the ≥90% benchmark that is typical for less‑common cyclopenta[b]furan scaffolds [REFS‑1][REFS‑2]. In contrast, the fully saturated analog ethyl hexahydro‑2H‑cyclopenta[b]furan‑3a‑carboxylate (CAS 2060041‑24‑7) is frequently listed at ≥95% as well, but the tetrahydro variant’s residual unsaturation makes trace impurity profiling more stringent; the fact that identical purity levels are maintained demonstrates superior manufacturing control for the unsaturated scaffold [REFS‑3].

Purity threshold
Cross‑study comparable
Target: ≥95% by HPLC/GC
Comparator (saturated analog): ≥95%
Equivalent purity despite additional synthetic challenge of the unsaturated scaffold supports reliable direct use.
Commercial batch data; detection method may vary by vendor.
purity quality-control building-block

Bridgehead Ester Position Confers Unique Reactivity Compared to C‑2 Substituted Cyclopenta[b]furan Analogs

The ethyl carboxylate group at the bridgehead (3a) position creates a sterically congested environment that steers electrophilic additions to the furan ring’s α‑carbon, whereas the commonly encountered 2‑carboxylate isomers (e.g., ethyl cyclopenta[b]furan‑2‑carboxylate) direct substitution to the β‑carbon [REFS‑1]. In iodine(III)‑mediated oxidative cyclization reactions, the bridgehead ester remains intact under conditions that partially hydrolyze the analogous 2‑ester, enabling higher isolated yields (68% vs. typically <50% for 2‑ester analogs) [REFS‑2]. Furthermore, the double bond present in the tetrahydro scaffold (absent in the hexahydro analog) retains dienophilic character, allowing [4+2] cycloadditions that are impossible with the fully saturated congener [REFS‑3].

Oxidative cyclization yield
Class‑level inference
Bridgehead ester: 68% isolated yield
2‑ester analog: typically
Bridgehead ester demonstrates higher stability under iodine(III) conditions, preserving the ester for further elaboration.
PIDA, CH₂Cl₂, −20 °C; yield advantages are reagent‑specific.
Scaffold recognition
Supporting evidence
Cyclopenta[b]furan core present in HIV‑protease inhibitor co‑crystal structures (PDB 3ST5) and prostaglandin synthetic intermediates.
Scaffold identity supports integration into SAR campaigns targeting these enzyme classes; direct bioactivity data for this ester are not yet reported.
Literature precedent from medicinal chemistry and natural product synthesis.
reactivity regioselectivity cycloaddition

Scaffold Recognized in Prostaglandin and HIV‑Protease Inhibitor Drug Discovery Programs

The cyclopenta[b]furan nucleus is a validated pharmacophore in several therapeutic areas. Hexahydrocyclopentafuranyl urethanes have been co‑crystallized with wild‑type HIV‑1 protease (PDB 3ST5, resolution 1.45 Å), demonstrating a binding pose that utilizes the furan oxygen for hydrogen‑bonding interactions [REFS‑1]. In prostaglandin chemistry, cyclopenta[b]furan intermediates are key precursors to PGE₂ and PGF₂α analogs; the bridgehead ester allows selective functionalization of the cyclopentane ring while maintaining the furan ring intact [REFS‑2]. Although direct bioactivity data for the specific ethyl ester are not yet published, its scaffold identity places it in the same chemical space as these validated drug intermediates, providing a procurable entry point for structure‑activity relationship (SAR) campaigns [REFS‑1][REFS‑2].

Scaffold recognition
Supporting evidence
Cyclopenta[b]furan core present in HIV‑protease inhibitor co‑crystal structures (PDB 3ST5) and prostaglandin synthetic intermediates.
Scaffold identity supports integration into SAR campaigns targeting these enzyme classes; direct bioactivity data for this ester are not yet reported.
Literature precedent from medicinal chemistry and natural product synthesis.
prostaglandin-intermediate HIV-protease-inhibitor privileged-scaffold

Procurement‑Focused Application Scenarios for Ethyl 2,3,4,5-tetrahydro-3aH-cyclopenta[b]furan-3a-carboxylate


Fragment‑Based Lead Generation Using Cyclopenta[b]furan Privileged Scaffolds

The compound’s >95% purity and bridgehead ester functionality make it a ready‑to‑screen fragment for X‑ray crystallography or SPR campaigns targeting enzymes that accommodate fused bicyclic heterocycles. Its scaffold overlap with known HIV‑protease ligands (e.g., GRL‑0489A in PDB 3ST5) increases the probability of obtaining co‑crystal structures that can guide structure‑based optimization [REFS‑1].

Prostaglandin Analog Intermediate for Academic and Industrial Process Chemistry

The tetrahydro‑cyclopenta[b]furan core with a bridgehead ester is a documented precursor in prostaglandin synthetic routes. Procurement of this exact ester enables convergent synthetic strategies where the ester serves as a protected carboxylic acid, facilitating late‑stage diversification to PGE₂ or PGF₂α analogs without interference from other functional groups [REFS‑2].

Cycloaddition‑Based Diversity‑Oriented Synthesis (DOS) Platforms

The residual double bond in the tetrahydro system permits [4+2] or [2+2] cycloadditions that are unattainable with the saturated hexahydro analog, enabling the rapid generation of molecular complexity for screening collections. The bridgehead ester remains stable under Lewis‑acid‑mediated cycloaddition conditions, allowing combinatorial library synthesis with consistent regiochemical control [REFS‑3].

Application
Selection Property
Validation Focus
Fragment‑based lead generation
High‑purity bridgehead ester scaffold
Crystallographic or SPR fragment screening against bicyclic‑accommodating targets
Prostaglandin analog synthesis
Regioselective bridgehead ester and tetrahydro core
Convergent route compatibility with late‑stage PGE₂/PGF₂α diversification
Diversity‑oriented synthesis (DOS)
Residual unsaturation for cycloadditions
Stability under Lewis‑acid‑mediated [4+2] conditions for library production
Quote Request

Request a Quote for Ethyl 2,3,4,5-tetrahydro-3aH-cyclopenta[b]furan-3a-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.